molecular formula C19H25NO5 B14788389 Benzyl 2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]pyrrolidine-1-carboxylate

Benzyl 2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]pyrrolidine-1-carboxylate

Cat. No.: B14788389
M. Wt: 347.4 g/mol
InChI Key: ZXVUKPRLBCEJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate is a chiral compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a pyrrolidine ring, a benzyl group, and a tert-butoxy group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Addition of the tert-Butoxy Group: The tert-butoxy group is added through an esterification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • Methyl 4-(bromomethyl)-3-methoxybenzoate
  • 3-(Trifluoromethyl)benzylamine

Uniqueness

(S)-Benzyl 2-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate stands out due to its chiral nature and the presence of multiple functional groups, which provide versatility in chemical reactions and potential applications. Its ability to act as a chiral auxiliary and its specific binding properties make it unique compared to other similar compounds.

Properties

Molecular Formula

C19H25NO5

Molecular Weight

347.4 g/mol

IUPAC Name

benzyl 2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H25NO5/c1-19(2,3)25-17(22)12-16(21)15-10-7-11-20(15)18(23)24-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3

InChI Key

ZXVUKPRLBCEJFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.